molecular formula C19H15NO4 B8042378 ethyl N-(6-oxo-11H-indeno[1,2-c]chromen-3-yl)carbamate

ethyl N-(6-oxo-11H-indeno[1,2-c]chromen-3-yl)carbamate

Cat. No.: B8042378
M. Wt: 321.3 g/mol
InChI Key: XZRZGEUPYLYWNI-UHFFFAOYSA-N
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Description

Ethyl N-(6-oxo-11H-indeno[1,2-c]chromen-3-yl)carbamate is a chemical compound with a complex structure that combines elements of indeno, chromen, and carbamate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(6-oxo-11H-indeno[1,2-c]chromen-3-yl)carbamate typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(6-oxo-11H-indeno[1,2-c]chromen-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl N-(6-oxo-11H-indeno[1,2-c]chromen-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(6-oxo-11H-indeno[1,2-c]chromen-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    11H-Indeno[1,2-b]quinoxalin-11-one derivatives: These compounds share structural similarities and have potential pharmaceutical applications.

    Other indeno-chromen derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

Ethyl N-(6-oxo-11H-indeno[1,2-c]chromen-3-yl)carbamate is unique due to its specific combination of indeno, chromen, and carbamate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl N-(6-oxo-11H-indeno[1,2-c]chromen-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-2-23-19(22)20-12-7-8-14-15-9-11-5-3-4-6-13(11)17(15)18(21)24-16(14)10-12/h3-8,10H,2,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRZGEUPYLYWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C3=C(C4=CC=CC=C4C3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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